molecular formula C7H12O B094891 6-Heptenal CAS No. 17206-61-0

6-Heptenal

Cat. No. B094891
CAS RN: 17206-61-0
M. Wt: 112.17 g/mol
InChI Key: IOXPXHVBWFDRGS-UHFFFAOYSA-N
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Description

6-Heptenal is a compound that is not directly mentioned in the provided papers, but it is related to the compounds discussed in the context of synthesis and chemical properties. The papers provided focus on the synthesis of various organic compounds, some of which are analogs of 6-heptenal or involve similar carbon chain lengths and functional groups.

Synthesis Analysis

The synthesis of compounds related to 6-heptenal involves several steps, including lithiation, reaction with aldehydes, acetylation, and hydrogenolysis. For instance, the synthesis of 6-benzyl analogs of HEPT compounds involves lithiation of uracil derivatives and subsequent reactions with aryl aldehydes, followed by acetylation and Pd-catalyzed hydrogenolysis . Another method includes the synthesis of 6,6,6-2H3-2E-hexenal, which is achieved by reacting n-propyl magnesium bromide with a trimethylsiloxy-2-propenal . Additionally, the synthesis of 2,6-Dimethyl-5-Heptenal is performed via Darzens condensation, hydrolysis, acidification, and decarboxylation, with an overall yield of 76.6% .

Molecular Structure Analysis

The molecular structure of compounds similar to 6-heptenal is characterized by the presence of a heptane backbone with various functional groups attached. For example, the structure of 6-benzyl analogs of HEPT includes a uracil ring with a benzyl group and an alkoxymethyl group at different positions . The structure of 6,6,6-2H3-2E-hexenal includes a hexenal backbone with deuterium atoms, indicating isotopic labeling .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are quite diverse. Lithiation is a common step used to activate positions on a molecule for further reaction . The Darzens condensation is another reaction used to form an α,β-epoxy ester, which is a key intermediate in the synthesis of 2,6-Dimethyl-5-Heptenal . The use of ultrasound in synthesis indicates that non-conventional energy sources can be employed to drive chemical reactions, as seen in the synthesis of monocyclic norsesquiterpenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to 6-heptenal are determined by their molecular structure. For example, the log K(ow) value, water solubility, vapor pressure, and Henry's Law constant are important for predicting the behavior of compounds like 4-(3',6'-dimethyl-3'-heptyl)phenol in aquatic ecosystems . These properties are crucial for understanding the environmental impact and the biological activity of the compounds.

Scientific Research Applications

  • Synthesis and Chemical Reactions : 6-Heptenal is used in various chemical syntheses and reactions. For instance, Xie Feng (2011) describes the synthesis of 2,6-Dimethyl-5-Heptenal from 6-Methyl-5-hepten-2-one, highlighting a process for decarboxylation with an overall yield of 76.6% (Xie Feng, 2011). Trzeciak and Ziółkowski (1994) discuss the hydroformylation of 1,5-hexadiene, catalyzed by certain Rhodium complexes, leading to the formation of products including 6-Heptenal (Trzeciak & Ziółkowski, 1994).

  • Pharmaceutical Research : In the pharmaceutical sector, 6-Heptenal derivatives have been studied for their anti-viral properties, especially against HIV-1. For instance, Tanaka et al. (2010) synthesized 6-benzyl analogs of HEPT showing potent anti-HIV-1 activity (Tanaka et al., 2010). Baba et al. (1989) identified a novel 6-substituted acyclouridine derivative, HEPT, as a potent inhibitor of HIV-1 (Baba et al., 1989).

  • Food Science and Sensory Analysis : 6-Heptenal and its derivatives are significant in food science, particularly in understanding flavors and off-flavors. Hoffmann and Meijboom (1968) isolated isomeric 4-heptenals from beef and mutton tallow, contributing to understanding the flavor components in meats (Hoffmann & Meijboom, 1968). Venkateshwarlu et al. (2004) studied the impact of volatile lipid oxidation products, including 4-heptenal, on fishy and metallic off-flavors in food (Venkateshwarlu et al., 2004).

  • Environmental Science : In the context of environmental science, the reactions of compounds like 6-Methyl-5-hepten-2-one, a derivative of 6-Heptenal, with atmospheric constituents have been studied. Smith et al. (1996) investigated the gas-phase reactions of this compound with radicals and ozone, contributing to understanding atmospheric chemistry processes (Smith et al., 1996).

  • Materials Science : In materials science, the use of 6-Heptenal derivatives in the development of bioreactors and other materials has been explored. For example, De Bartolo et al. (2006) tested an oxygen-permeable membrane bioreactor utilizing human hepatocytes, which involved the use of various therapeutic molecules, potentially including derivatives of 6-Heptenal (De Bartolo et al., 2006).

Safety And Hazards

While specific safety and hazard information for 6-Heptenal was not found in the search results, it’s important to handle all chemicals with care. Proper safety measures should include wearing protective gloves, protective clothing, and eye/face protection .

properties

IUPAC Name

hept-6-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h2,7H,1,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXPXHVBWFDRGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415269
Record name 6-heptenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Heptenal

CAS RN

17206-61-0
Record name 6-heptenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
189
Citations
AM Trzeciak, JJ Ziółkowski - Journal of organometallic chemistry, 1994 - Elsevier
… the stage of monoaldehyde-6-heptenal (Table 2). With pressure changing from 10 to 6 atm the yield of 6heptenal increases from 25 to 85%, but isomerization of 6-heptenal ~ 4-heptenal …
Number of citations: 31 www.sciencedirect.com
R Srinivasan - Journal of the American Chemical Society, 1959 - ACS Publications
… 6-Heptenal has been identified as one … Quantum yields for the formation of carbon monoxide and 6-heptenal have been obtained. The mechanism of the photochemical decomposition …
Number of citations: 28 pubs.acs.org
NA LeBel, E Banucci - The Journal of Organic Chemistry, 1971 - ACS Publications
… The synthesis of 3-methyl-6-heptenal (12) was … As with the case of 6-heptenal (which leads to 2, 3, and 4, vide supra… The condensation between 3-methyl-6-heptenal (12) and A-…
Number of citations: 87 pubs.acs.org
G Nagendra Reddy, MR Gudisela… - Synthetic …, 2020 - Taylor & Francis
… An alternative and concise total synthesis of (3 R, 4S)-4-Hydroxylasiodiplodin has been reported from inexpensive and commercially available 6-heptenal and Orsellinic acid starting …
Number of citations: 4 www.tandfonline.com
CC Leznoff, CR McArthur, M Whittaker - 1985 - yorkspace.library.yorku.ca
… The key chiral synthons, (R)-3-isopropenyl-6-heptenoic acid and (R)-3-isopropenyl-6-heptenal, needed for the synthesis of (32,6R)-3-methyl-6-isopropenyl-3,9-decadien-l-yl acetate, a …
Number of citations: 2 yorkspace.library.yorku.ca
Y Sakito, S Tanaka, M Asami, T Mukaiyama - Chemistry Letters, 1980 - journal.csj.jp
(−)-Malyngolide was synthesized from (S)-2-hydroxy-2-nonyl-6-heptenal, prepared in high optical yield by an asymmetric synthesis using (S)-2-(anilinomethyl)pyrrolidine as a chiral …
Number of citations: 37 www.journal.csj.jp
PE Harrington, MA Tius - Organic Letters, 1999 - ACS Publications
… Addition of the acyl carbanion equivalent of 6-heptenal to … Heating a mixture of 9 and 2 equiv of 6-heptenal 14 in the … Additionally, no products arising from addition of 6-heptenal …
Number of citations: 107 pubs.acs.org
Y Sakito, T Mukaiyama - Chemistry Letters, 1979 - journal.csj.jp
(S)-Frontalin and its antipode were separately synthesized in good yields from (S)- and (R)-2-hydroxy-2,6-dimethyl-6-heptenal, which were prepared in high optical yields by an …
Number of citations: 31 www.journal.csj.jp
EM Stich, WF Baumeister, JR Huber - Chemical physics letters, 1984 - Elsevier
… The 6-heptenal yield decreased significantly in magnetic fields of3.3 and 6.7 kG. The nla~~urn … ], 6heptenal is interpreted as a cage product. Consequently, the 6-heptenal yield depends …
Number of citations: 2 www.sciencedirect.com
LM Harwood, LC Kitchen - Tetrahedron letters, 1993 - Elsevier
… the reaction of (SS)-morpholinone with 6-heptenal in our previous studies1 and so could be … an alternative diistereoisomer to that obtained directly when 6-heptenal is used. A study of …
Number of citations: 48 www.sciencedirect.com

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